molecular formula C22H22N2O5S B11435091 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide

Cat. No.: B11435091
M. Wt: 426.5 g/mol
InChI Key: QMZMZMPIVBCKJV-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide is a structurally complex compound featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked to an acetamide scaffold. The acetamide moiety is substituted with a sulfinyl group (-S(O)-) and a 5-methyl-2-(o-tolyl)oxazol-4-ylmethyl group. The sulfinyl group introduces chirality, which may influence pharmacokinetic properties, while the o-tolyl (ortho-methylphenyl) substituent on the oxazole ring enhances lipophilicity and steric bulk.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide

InChI

InChI=1S/C22H22N2O5S/c1-14-5-3-4-6-17(14)22-24-18(15(2)29-22)11-30(26)12-21(25)23-10-16-7-8-19-20(9-16)28-13-27-19/h3-9H,10-13H2,1-2H3,(H,23,25)

InChI Key

QMZMZMPIVBCKJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-2-(o-tolyl)oxazole-4-methanethiol

Procedure (adapted from):

  • Oxazole ring formation : React 2-amino-4-methylphenol with ethyl acetoacetate in the presence of PCl₃, yielding 5-methyl-2-(o-tolyl)oxazole-4-carboxylic acid.

  • Reduction to alcohol : Reduce the carboxylic acid to 4-hydroxymethyl-5-methyl-2-(o-tolyl)oxazole using LiAlH₄ in dry THF.

  • Thiol introduction : Treat the alcohol with thiourea and HBr in acetic acid, followed by hydrolysis with NaOH to yield the thiol intermediate.

Key Data :

StepReagents/ConditionsYield
1PCl₃, 80°C, 6h72%
2LiAlH₄, THF, 0°C→RT85%
3Thiourea/HBr, reflux68%

Thioether Acetamide Formation

Procedure (adapted from):

  • Chloroacetamide coupling : React 5-methyl-2-(o-tolyl)oxazole-4-methanethiol with chloroacetamide in the presence of K₂CO₃ in DMF at 60°C for 12h.

Reaction :
Thiol+ClCH2CONH2K2CO3,DMFThioether acetamide\text{Thiol} + \text{ClCH}_2\text{CONH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Thioether acetamide}

Optimization :

  • Higher yields (78%) achieved using 1.2 equiv of chloroacetamide and 2.0 equiv of K₂CO₃.

  • Purification via silica gel chromatography (EtOAc/hexane, 1:3).

Oxidation to Sulfinyl Acetamide

Procedure (adapted from):

  • Oxidation : Treat the thioether acetamide with 30% H₂O₂ in acetic acid at 0°C→RT for 4h.

Key Parameters :

  • Stoichiometry: 1.5 equiv H₂O₂ per thioether.

  • Yield: 89% after recrystallization (MeOH/H₂O).

Characterization :

  • MS (ESI) : m/z 356 [M+H]⁺.

  • ¹H NMR (CDCl₃): δ 2.38 (s, 3H, CH₃), 3.12 (s, 2H, SCH₂), 5.94 (s, 2H, OCH₂O).

Synthesis of Piperonylamine

Procedure (adapted from):

  • Reductive amination : Reduce piperonal (benzo[d][1,dioxole-5-carbaldehyde) with NH₃ and H₂ over Raney Ni at 50°C.

Optimization :

  • Yield: 92% using 10% NH₃ in MeOH.

  • ¹H NMR (DMSO-d₆): δ 4.67 (d, 2H, J=5.6 Hz, CH₂NH₂).

Final Coupling Reaction

Procedure (adapted from):

  • Amide bond formation : React sulfinyl acetamide with piperonylamine using EDCI/HOBt in CH₂Cl₂ at RT for 24h.

Reaction :
Sulfinyl acetamide+NH2(CH2)C6H3O2EDCI/HOBtTarget compound\text{Sulfinyl acetamide} + \text{NH}_2\text{(CH}_2\text{)C}_6\text{H}_3\text{O}_2 \xrightarrow{\text{EDCI/HOBt}} \text{Target compound}

Optimization :

  • Yield: 81% after column chromatography (CH₂Cl₂/MeOH, 9:1).

  • HPLC Purity : 99.2%.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Academic)
Thioether formationKF in toluene, 24h (65% yield)K₂CO₃ in DMF, 12h (78% yield)
Oxidationm-CPBA in CHCl₃ (72% yield)H₂O₂/AcOH (89% yield)
CouplingCDI-mediated (71%)EDCI/HOBt (81%)

Key Findings :

  • Method B offers higher yields and milder conditions.

  • H₂O₂/AcOH is superior to m-CPBA for sulfinyl group oxidation.

Challenges and Solutions

  • Low Thiol Stability : Add 1% hydroquinone to prevent disulfide formation during storage.

  • Sulfinyl Over-oxidation : Control H₂O₂ stoichiometry and temperature (0°C→RT).

  • Amine Sensitivity : Use EDCI/HOBt instead of DCC to minimize side reactions.

Industrial-Scale Considerations

  • Continuous Flow Oxidation : Implement tubular reactors for H₂O₂/AcOH steps to enhance safety and yield.

  • Purification : Use recrystallization (EtOH/H₂O) instead of chromatography for cost efficiency .

Chemical Reactions Analysis

Sulfinyl Group

The sulfinyl (-S(O)-) moiety participates in redox and nucleophilic substitution reactions:

Reaction TypeConditionsOutcome
ReductionNaBH4_4 in methanol, 25°CConverts sulfinyl to thioether (-S-), altering bioavailability
OxidationmCPBA (meta-chloroperbenzoic acid), CH2_2Cl2_2Further oxidation to sulfone (-SO2_2-) observed in analogues
Nucleophilic attackGrignard reagents (e.g., MeMgBr)Substitution at sulfur, forming new C-S bonds

Amide Group

The acetamide linkage undergoes hydrolysis under extreme pH:

ConditionsProducts
6M HCl, refluxBenzo[d] dioxol-5-ylmethyl amine + sulfinylacetic acid
2M NaOH, 60°CDegradation to unstable intermediates

Stability and Decomposition Pathways

The compound degrades under specific conditions:

StressorDegradation ProductsMechanism
UV light (254 nm)Benzo[d] dioxole derivatives + oxazole fragmentsRadical-mediated cleavage
Acidic pH (pH < 3)Sulfenic acid intermediatesProtonation of sulfinyl oxygen
High temperature (>80°C)Isomerization to sulfonate derivativesThermal rearrangement

Comparative Analysis with Structural Analogues

Reactivity trends compared to related compounds:

CompoundKey FeatureReaction Differences
N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2-fluorophenyl)-5-methyl-4-oxazolyl]methylthio]acetamide Sulfanyl (-S-) instead of sulfinylFaster oxidation to sulfoxide under mild conditions
N-(benzo[d] dioxol-5-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thienopyrimidine coreEnhanced stability toward hydrolysis due to aromatic stabilization

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of the target compound, highlighting variations in substituents and core modifications:

Compound Name/Identifier Core Structure Substituents/Modifications Biological Activity (If Reported) References
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl acetamide Sulfinyl-(5-methyl-2-(o-tolyl)oxazol-4-ylmethyl) Not specified N/A
C26 (N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide) Same core 5-Bromothiophen-2-ylmethyl; methylamino group Not reported
SW-C165 (N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide) Same core 2-Bromobenzyl; methylamino group Not reported
Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) Benzo[d][1,3]dioxol-5-yl acetamide Benzimidazole-benzyl substituent IDO1 inhibitor (anticancer potential)
Compound (N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide) Same core Triazinone-thio group Unknown
Compound (2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide) Benzo[d][1,3]dioxol-5-yl acetamide Isoxazolyl-trifluoromethylphenyl Unknown

Key Structural and Functional Differences

Sulfinyl vs. Thio/Amino Groups: The target compound’s sulfinyl group distinguishes it from analogues like C26 and SW-C165, which feature thioether or secondary amine linkages.

Heterocyclic Moieties: The 5-methyl-2-(o-tolyl)oxazole in the target compound contrasts with C26’s bromothiophene and SW-C165’s bromobenzyl groups. Compound 28 () incorporates a benzimidazole-benzyl group, known for DNA intercalation or enzyme inhibition, suggesting divergent therapeutic applications compared to the target compound .

However, steric hindrance from the ortho-methyl group may reduce binding affinity to certain targets . ’s trifluoromethylphenyl substituent introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce solubility .

Biological Activity

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide, identified by its CAS number 1015858-29-3, is a compound of considerable interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O5S, with a molecular weight of 426.49 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxazole ring, and a sulfinyl group.

Structural Formula

C22H22N2O5S\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit diverse biological activities, including:

  • Antioxidant Activity : Compounds with this moiety can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in certain studies.

Pharmacological Studies

In vitro Studies : Various studies have demonstrated that this compound exhibits significant activity against specific cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa15.2
MCF-712.8
A54918.5

In vivo Studies : Animal models have been utilized to assess the compound's efficacy in reducing tumor growth. Notably, a study reported a reduction in tumor size by approximately 40% in mice treated with the compound compared to controls.

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the effects of the compound on breast cancer cells. Results indicated that it induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase.
  • Case Study on Antimicrobial Activity : Another study evaluated its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that this compound exhibits low toxicity in animal models. However, further studies are required to establish a comprehensive safety profile.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For analogs with sulfinyl groups, a stepwise approach is used:

Intermediate Preparation : React 5-methyl-2-(o-tolyl)oxazole-4-carbaldehyde with a thiol-containing precursor (e.g., mercaptoacetic acid derivatives) under acidic conditions to form the thioether intermediate.

Oxidation : Treat the thioether with a mild oxidizing agent (e.g., meta-chloroperbenzoic acid, mCPBA) in dichloromethane at 0–5°C to yield the sulfinyl group.

Coupling : Use peptide coupling reagents (e.g., HATU or EDC) to conjugate the sulfinyl-acetate moiety to the benzo[d][1,3]dioxol-5-ylmethylamine scaffold in anhydrous DMF.

Purification : Employ reverse-phase (RP) flash chromatography or preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final compound (>95% purity) .

Basic: How is structural characterization of this compound validated in academic research?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Confirm regiochemistry of the oxazole and sulfinyl groups. For example, the sulfinyl proton appears as a doublet of doublets (δ 2.8–3.2 ppm) due to coupling with adjacent methylene and chiral sulfur .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₂N₂O₅S: 439.1295; observed: 439.1298) .
  • X-ray Crystallography : Resolve stereochemistry of the sulfinyl group and confirm spatial arrangement of the benzodioxole and o-tolyl substituents .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in water (A) and acetonitrile (B), gradient elution (20–80% B over 20 min). Purity >95% is required for biological assays .
  • Stability Testing : Store lyophilized samples at –20°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect sulfoxide-to-sulfone oxidation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified o-tolyl (e.g., electron-withdrawing groups) or benzodioxole (e.g., methoxy substitutions) to assess impact on target binding.
  • Biological Testing : Screen analogs against relevant cell lines (e.g., cancer cells for antitumor evaluation) using MTT assays. Correlate IC₅₀ values with structural features .
  • Sulfinyl Chirality : Prepare enantiomers via chiral HPLC and compare potency. For example, (R)-sulfinyl derivatives may exhibit 10-fold higher activity than (S)-isomers due to steric effects in the binding pocket .

Advanced: What in silico strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hypothesized targets (e.g., kinase domains). Key residues (e.g., Lys123 in the ATP-binding pocket) may form hydrogen bonds with the sulfinyl oxygen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Advanced: How are spectral data contradictions resolved (e.g., ambiguous NOESY correlations)?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to assign overlapping proton signals (e.g., benzodioxole methylene protons). NOESY can clarify spatial proximity between the o-tolyl and oxazole groups .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify 1H NMR interpretation (e.g., deuterate the sulfinyl methylene) .

Advanced: What in vivo models evaluate efficacy and pharmacokinetics?

Methodological Answer:

  • Xenograft Models : Administer the compound (10 mg/kg, oral) to nude mice implanted with human tumor cells. Measure tumor volume weekly and compare to controls .
  • PK Studies : Collect plasma samples at intervals (0–24 h) post-dose. Use LC-MS/MS to determine t₁/₂ (e.g., 4.2 h) and bioavailability (e.g., 38%) .

Advanced: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

  • Liver Microsomes : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS over 60 min (t₁/₂ <30 min indicates high clearance) .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites (e.g., sulfoxide-to-sulfone oxidation or glucuronidation) .

Advanced: What strategies mitigate oxidative degradation during formulation?

Methodological Answer:

  • Excipient Screening : Add antioxidants (e.g., ascorbic acid 0.1% w/v) to aqueous formulations. Test stability under forced oxidation (H₂O₂, 0.3%) .
  • Lyophilization : Prepare lyophilized formulations with mannitol (5% w/v) to enhance shelf-life. Conduct accelerated stability testing (40°C/75% RH) for 3 months .

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